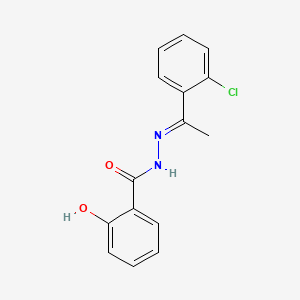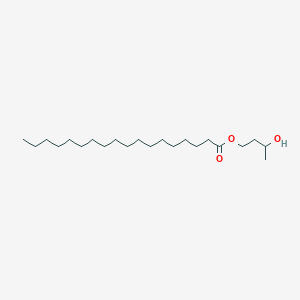
1,3-Butylene glycol 1-stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butylene glycol 1-stearate is an ester derived from 1,3-butylene glycol and stearic acid. This compound is known for its applications in various industries, particularly in cosmetics and personal care products, due to its emollient and moisturizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Butylene glycol 1-stearate is synthesized through an esterification reaction between 1,3-butylene glycol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the process may take several hours to complete. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Butylene glycol 1-stearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to regenerate 1,3-butylene glycol and stearic acid.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Oxidation: Under specific conditions, the glycol portion of the molecule can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 1,3-butylene glycol and stearic acid.
Transesterification: New esters and alcohols.
Oxidation: Aldehydes or acids derived from the glycol portion.
Wissenschaftliche Forschungsanwendungen
1,3-Butylene glycol 1-stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the formulation of biological assays and experiments due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in cosmetics and personal care products as an emollient, moisturizer, and stabilizer. It helps improve the texture and stability of creams, lotions, and other formulations.
Wirkmechanismus
The primary mechanism of action of 1,3-butylene glycol 1-stearate in cosmetic and personal care products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture, thereby preventing dryness and improving skin hydration. The compound’s emollient properties also contribute to a smoother and softer skin texture. On a molecular level, the ester interacts with the lipid bilayer of the skin, enhancing its barrier function and reducing transepidermal water loss.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Butylene glycol 1-stearate
- 1,4-Butylene glycol 1-stearate
- Propylene glycol 1-stearate
Comparison: 1,3-Butylene glycol 1-stearate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1,2-butylene glycol 1-stearate and 1,4-butylene glycol 1-stearate, the 1,3-isomer has a different spatial arrangement of hydroxyl groups, affecting its reactivity and interaction with other molecules. Propylene glycol 1-stearate, on the other hand, has a different backbone structure, leading to variations in its physical properties and applications. The unique combination of 1,3-butylene glycol and stearic acid in this compound results in a compound with optimal emollient and moisturizing properties, making it particularly suitable for use in cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
14251-38-8 |
|---|---|
Molekularformel |
C22H44O3 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
3-hydroxybutyl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h21,23H,3-20H2,1-2H3 |
InChI-Schlüssel |
DXJKELXFOSBWCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



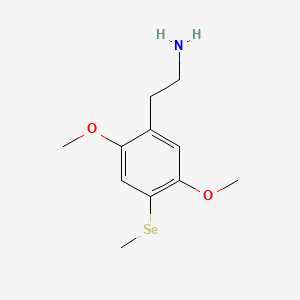
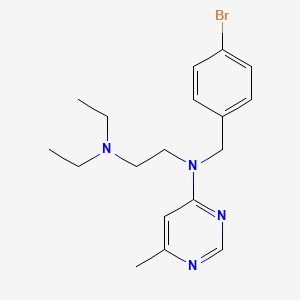
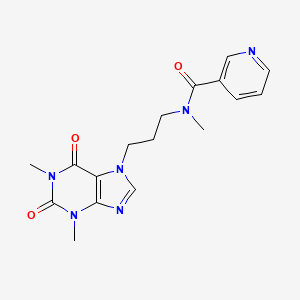


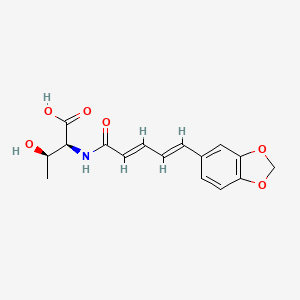
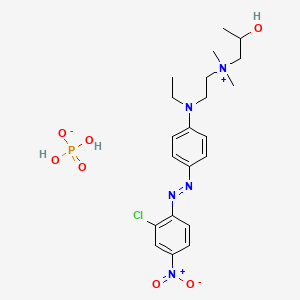
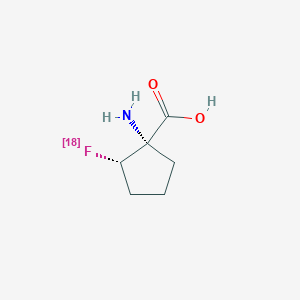
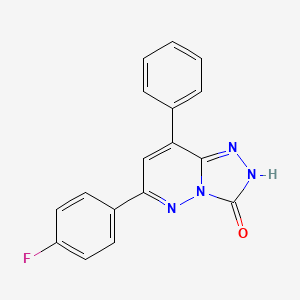
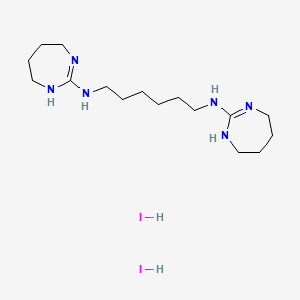
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)

